molecular formula C10H12O4 B13485909 2-Hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid

2-Hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B13485909
M. Wt: 196.20 g/mol
InChI Key: JKYANPIXTMZNDK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base to form 4-hydroxychalcone. This intermediate is then subjected to a Baeyer-Villiger oxidation to yield the desired product. The reaction conditions typically involve the use of a strong oxidizing agent such as peracetic acid or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid, while reduction of the carboxylic acid group can produce 2-hydroxy-3-(4-hydroxyphenyl)-2-methylpropanol.

Scientific Research Applications

2-Hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within cells, impacting cellular signaling and metabolic processes.

Comparison with Similar Compounds

2-Hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be compared with other similar compounds, such as:

    4-Hydroxybenzoic acid: Similar in structure but lacks the additional hydroxyl group and methyl group.

    2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar but without the methyl group.

    4-Hydroxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12O4/c1-10(14,9(12)13)6-7-2-4-8(11)5-3-7/h2-5,11,14H,6H2,1H3,(H,12,13)

InChI Key

JKYANPIXTMZNDK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)O

Origin of Product

United States

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